molecular formula C21H21N3O3S2 B2909315 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941916-73-0

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2909315
CAS No.: 941916-73-0
M. Wt: 427.54
InChI Key: DMPWVYPTXSEIHY-DQRAZIAOSA-N
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Description

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole core, an allyl group, and a pyrrolidin-1-ylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl group and the pyrrolidin-1-ylsulfonyl moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects .

Biological Activity

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core linked to a pyrrolidinylsulfonyl moiety, which influences its biological interactions. The presence of the allyl group enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and nucleic acids, modulating various cellular pathways. The benzo[d]thiazole moiety is known for its capacity to inhibit enzymes involved in tumor growth and proliferation, while the pyrrolidine ring may enhance interaction with cellular receptors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827. In vitro assays demonstrated IC50 values indicating significant cytotoxic effects at low concentrations:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC8276.48 ± 0.112D
Compound 15NCI-H35820.46 ± 8.633D

These findings suggest that this compound may exhibit similar antitumor properties, warranting further investigation into its efficacy against various cancer types.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research indicates that benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These results imply that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

In a notable study, researchers synthesized various analogs of benzothiazole compounds, including those similar to this compound, and evaluated their biological activities through MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that modifications in the structure significantly influenced their efficacy against cancer cells, highlighting the importance of structural optimization in drug design.

Properties

IUPAC Name

N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-13-24-18-7-3-4-8-19(18)28-21(24)22-20(25)16-9-11-17(12-10-16)29(26,27)23-14-5-6-15-23/h2-4,7-12H,1,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWVYPTXSEIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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